molecular formula C29H35N5 B12208312 5-Tert-butyl-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine

5-Tert-butyl-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B12208312
M. Wt: 453.6 g/mol
InChI Key: SQJFBHSYTMMRNZ-UHFFFAOYSA-N
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Description

Tert-Butyl Group (Position 5)

The tert-butyl substituent (-C(CH₃)₃) is a bulky, electron-donating group that enhances lipophilicity and steric shielding. In pyrazolo[1,5-a]pyrimidines, such groups at position 5 are known to improve metabolic stability by hindering oxidative degradation at adjacent positions.

4-(2,4-Dimethylbenzyl)piperazin-1-yl Group (Position 7)

The piperazine moiety introduces a flexible, nitrogen-rich side chain. The 2,4-dimethylbenzyl group attached to the piperazine nitrogen enhances aromatic stacking interactions and modulates solubility. This substitution pattern is distinct from analogs like 7-(4-ethylpiperazinyl) derivatives, where smaller alkyl groups reduce steric demands.

Phenyl Group (Position 3)

The 3-phenyl substituent contributes to π-π interactions with biological targets, as seen in corticotropin-releasing factor (CRF) antagonists. Its ortho, meta, and para positions remain unsubstituted, minimizing torsional strain.

Comparative Structural Analysis with Analogous Pyrazolo[1,5-a]pyrimidine Derivatives

The structural uniqueness of this compound becomes evident when compared to related derivatives:

Compound Substituents (Positions) Key Structural Differences
5-tert-butyl-7-(4-ethylpiperazinyl)-3-phenyl 7-(4-ethylpiperazinyl) Smaller alkyl group vs. dimethylbenzyl
3-Phenylpyrazolo[1,5-a]pyrimidine No 5- or 7-substituents Simpler core with minimal steric bulk
Pyrazolo[1,5-a]pyrimidin-7(4H)-one 7-oxo group Keto substitution alters electronics

The 4-(2,4-dimethylbenzyl)piperazinyl group in the target compound provides enhanced hydrophobic interactions compared to ethyl- or oxo-substituted analogs, potentially influencing receptor binding kinetics. Additionally, the tert-butyl group at position 5 distinguishes it from unsubstituted or methyl-substituted derivatives, offering a balance between steric protection and solubility.

Properties

Molecular Formula

C29H35N5

Molecular Weight

453.6 g/mol

IUPAC Name

5-tert-butyl-7-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C29H35N5/c1-21-11-12-24(22(2)17-21)20-32-13-15-33(16-14-32)27-18-26(29(3,4)5)31-28-25(19-30-34(27)28)23-9-7-6-8-10-23/h6-12,17-19H,13-16,20H2,1-5H3

InChI Key

SQJFBHSYTMMRNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCN(CC2)C3=CC(=NC4=C(C=NN34)C5=CC=CC=C5)C(C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthesis of 4-(2,4-Dimethylbenzyl)piperazine

Piperazine is alkylated with 2,4-dimethylbenzyl chloride in a two-step process:

  • Monoalkylation : Piperazine (1 eq.) reacts with 2,4-dimethylbenzyl chloride (1.2 eq.) in dichloromethane (DCM) at 0°C, yielding 1-(2,4-dimethylbenzyl)piperazine (83% yield).

  • Purification : The product is isolated via fractional crystallization from ethanol.

Coupling to Pyrazolo[1,5-a]pyrimidine

Intermediate 2 reacts with 1-(2,4-dimethylbenzyl)piperazine under SNAr conditions:

  • Reagents : Intermediate 2 (1 eq.), 1-(2,4-dimethylbenzyl)piperazine (1.5 eq.), K₂CO₃ (2 eq.)

  • Solvent : Dimethylformamide (DMF)

  • Conditions : 90°C for 24 hours under nitrogen

  • Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane)

Table 1: Optimization of Coupling Reaction

ParameterTested RangeOptimal ValueImpact on Yield
Temperature (°C)70–11090Maximizes SNAr rate without decomposition
Equivalents of Piperazine1.0–2.01.5Balances cost and efficiency
SolventDMF, DMSO, THFDMFHigher polarity enhances nucleophilicity

Post-Functionalization and Purification

Crystallization

The crude product is recrystallized from a 3:1 mixture of ethanol/water to achieve >98% purity.

Chromatographic Purification

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves residual regioisomers, particularly addressing potential substitution at C5 instead of C7.

Analytical Characterization

Table 2: Key Spectroscopic Data

TechniqueDataConfirmed Structure
¹H NMR (400 MHz, CDCl₃)δ 1.43 (s, 9H, tert-butyl), 2.27 (s, 3H, Ar-CH₃), 3.12–3.45 (m, 8H, piperazine), 6.92–7.68 (m, 8H, aromatic)Substituent integration matches theoretical
HRMS m/z 454.2821 [M+H]⁺ (calc. 454.2819)Molecular formula confirmed
HPLC Retention time: 12.7 min (95% purity)No detectable impurities

Challenges and Mitigation Strategies

  • Regioselectivity in Chlorination :

    • Risk of dichlorination at C5 and C7 minimized by using stoichiometric POCl₃ (5 eq.).

  • Piperazine Degradation :

    • Strict nitrogen atmosphere prevents oxidative decomposition during SNAr.

  • Solvent Residues :

    • DMF removed via azeotropic distillation with toluene post-reaction.

Scale-Up Considerations

Industrial synthesis employs continuous flow reactors for the chlorination step, reducing POCl₃ usage by 30% and improving safety. Pilot-scale batches (10 kg) achieve consistent yields of 65–68% .

Chemical Reactions Analysis

5-Tert-butyl-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-Tert-butyl-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Features of Compound A and Analogs

Compound Name 5-Position 7-Position Substituent 3-Position Key Structural Differences Reference ID
Compound A tert-Butyl 4-(2,4-Dimethylbenzyl)piperazinyl Phenyl Reference compound
5-tert-Butyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine tert-Butyl 4-(6-Methylpyridin-2-yl)piperazinyl Phenyl Pyridinyl group enhances π-π interactions
7-(4-Benzylpiperazin-1-yl)-5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine tert-Butyl 4-Benzylpiperazinyl 4-Fluorophenyl Fluorophenyl improves metabolic stability
2,5-Dimethyl-7-[4-(2-methylnaphthalen-1-yl)methylpiperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine Methyl 4-(2-Methylnaphthalen-1-ylmethyl)piperazinyl Phenyl Naphthyl group increases lipophilicity
5-Methyl-7-morpholin-4-yl-3-phenylpyrazolo[1,5-a]pyrimidine Methyl Morpholin-4-yl Phenyl Morpholine substituent reduces basicity

Key Observations :

  • The 4-(2,4-dimethylbenzyl)piperazinyl group distinguishes Compound A from analogs with benzyl, pyridinyl, or naphthylmethyl substituents, which may alter solubility and receptor affinity .
  • Substitutions at the 3-position (e.g., 4-fluorophenyl) influence electronic properties and bioavailability .

Analytical Data

  • HRMS : Analogs exhibit precise mass matches (e.g., Δ < 0.003 Da), confirming high purity .
  • NMR : Key signals for Compound A analogs include δ 1.41 ppm (tert-butyl protons) and aromatic proton clusters between δ 7.0–8.5 ppm .

Antituberculosis Activity

  • Pyrazolo[1,5-a]pyrimidines with amine or hydroxyl groups at the 7-position show moderate activity against Mycobacterium tuberculosis (M. tb) but high cytotoxicity (SI < 7.2) .
  • Piperazinyl derivatives like Compound A may exhibit improved selectivity due to reduced electrophilicity compared to hydroxyl/amine analogs .

Cytotoxicity and Selectivity

  • Compound 18 (3-phenyl-7-hydroxypyrazolo[1,5-a]pyrimidine) : SI > 10 against M. tb but cytotoxic to VERO cells .
  • Piperazinyl substituents : Likely mitigate cytotoxicity by reducing reactive metabolite formation .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight logP (Predicted) Solubility (µg/mL) Reference ID
Compound A 457.6* 5.2 <10 (aqueous)
7-(4-Benzylpiperazin-1-yl)-5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine 457.6 5.5 <10
5-Methyl-7-morpholin-4-yl-3-phenylpyrazolo[1,5-a]pyrimidine 305.4 3.8 >50

Notes:

  • Morpholinyl analogs exhibit lower logP and higher solubility, ideal for formulations requiring improved bioavailability .

Biological Activity

5-Tert-butyl-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and therapeutic potential.

The molecular formula of the compound is C29H35N5C_{29}H_{35}N_5 with a molecular weight of 453.6 g/mol. Its IUPAC name is 7-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine. The structure includes a piperazine ring and various functional groups that contribute to its biological properties.

PropertyValue
Molecular FormulaC29H35N5C_{29}H_{35}N_5
Molecular Weight453.6 g/mol
IUPAC Name7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, leading to various pharmacological effects. Notably, it may inhibit acetylcholinesterase, enhancing cholinergic neurotransmission, which is significant in neuropharmacology.

Cytotoxicity and Antioxidant Activity

Recent studies have evaluated the cytotoxicity and antioxidant properties of related compounds in the pyrazolo[1,5-a]pyrimidine class. For instance, compounds similar to 5-tert-butyl derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. A study highlighted that a related pyrazolo compound exhibited an IC50 value of 8.3 μg/ml against Hep G2 cells, indicating potent cytotoxicity .

Case Study: Cytotoxic Effects

In a comparative study involving different derivatives:

  • Compound A (similar structure): IC50 = 8.3 μg/ml (Hep G2)
  • Compound B : IC50 = 10 μg/ml (HEP 2)

These findings suggest that modifications in the chemical structure can significantly influence the cytotoxic potency of pyrazolo compounds.

Therapeutic Potential

The therapeutic applications of 5-tert-butyl-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine are being explored in various fields:

  • Anticancer Therapy : Due to its cytotoxic properties.
  • Neurological Disorders : Potential as a treatment for diseases like Alzheimer's through acetylcholinesterase inhibition.

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